molecular formula C11H11N3O B7789998 6-methyl-3-(4-methylphenyl)-2H-1,2,4-triazin-5-one

6-methyl-3-(4-methylphenyl)-2H-1,2,4-triazin-5-one

Cat. No.: B7789998
M. Wt: 201.22 g/mol
InChI Key: CNLVCGMKLBNXPI-UHFFFAOYSA-N
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Description

The compound with the identifier “6-methyl-3-(4-methylphenyl)-2H-1,2,4-triazin-5-one” is a chemical substance cataloged in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-methyl-3-(4-methylphenyl)-2H-1,2,4-triazin-5-one involves several synthetic routes. One common method includes the formation of inclusion complexes with cyclodextrins. This process involves the encapsulation of the compound within the non-polar cavity of cyclodextrins, enhancing its solubility and stability .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-(4-methylphenyl)-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

6-methyl-3-(4-methylphenyl)-2H-1,2,4-triazin-5-one has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.

    Biology: Employed in biological studies to investigate its effects on cellular processes and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and industrial processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-methyl-3-(4-methylphenyl)-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-methyl-3-(4-methylphenyl)-2H-1,2,4-triazin-5-one include other cyclodextrin inclusion complexes and related chemical substances. These compounds share similar structural features and chemical properties.

Uniqueness

What sets this compound apart from similar compounds is its specific inclusion complex formation with cyclodextrins, which enhances its solubility and stability. This unique property makes it particularly valuable in applications where these characteristics are crucial.

Properties

IUPAC Name

6-methyl-3-(4-methylphenyl)-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-7-3-5-9(6-4-7)10-12-11(15)8(2)13-14-10/h3-6H,1-2H3,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLVCGMKLBNXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=O)C(=NN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC(=O)C(=NN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.